N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-phenylethyl)-1-piperazinecarboxamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-phenylethyl)-1-piperazinecarboxamide, also known as BRL-15572, is a small molecule compound that has been widely studied for its potential use in treating various neurological disorders. BRL-15572 has been found to have a unique mechanism of action, which makes it a promising candidate for further research.
Mechanism of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-phenylethyl)-1-piperazinecarboxamide acts as an antagonist of the 5-HT2C receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. By blocking the activity of this receptor, this compound can modulate the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in regulating mood, appetite, and sleep.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is involved in executive function and decision making. It has also been found to decrease the release of serotonin in the hypothalamus, which is involved in regulating appetite and sleep.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-phenylethyl)-1-piperazinecarboxamide in lab experiments is its high selectivity for the 5-HT2C receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using this compound is its low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-phenylethyl)-1-piperazinecarboxamide. One area of interest is its potential use in treating obesity and metabolic disorders, as the 5-HT2C receptor is involved in regulating appetite and energy expenditure. Another area of interest is its potential use in treating drug addiction, as it has been found to modulate the release of dopamine in the prefrontal cortex, which is involved in reward processing. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-phenylethyl)-1-piperazinecarboxamide has been extensively studied for its potential use in treating various neurological disorders such as anxiety, depression, and schizophrenia. It has been found to be a potent and selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and sleep.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-phenylethyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-21(22-18-6-7-19-20(16-18)27-15-14-26-19)24-12-10-23(11-13-24)9-8-17-4-2-1-3-5-17/h1-7,16H,8-15H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTMLDCKJGUTFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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